molecular formula C6H8BrN3 B1277501 5-bromo-N3-methylpyridine-2,3-diamine CAS No. 166047-15-0

5-bromo-N3-methylpyridine-2,3-diamine

Cat. No.: B1277501
CAS No.: 166047-15-0
M. Wt: 202.05 g/mol
InChI Key: IEZBJIKJXNNYFC-UHFFFAOYSA-N
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Description

5-Bromo-N3-methylpyridine-2,3-diamine is a halogenated pyridine derivative with the molecular formula C₆H₈BrN₃.

Preparation Methods

The synthesis of 5-bromo-N3-methylpyridine-2,3-diamine typically involves the bromination and methylation of pyridine derivatives. One common method includes the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

5-Bromo-N3-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, stannous chloride, and arylboronic acids. Major products formed from these reactions include various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-N3-methylpyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N3-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amino groups play crucial roles in its reactivity and interaction with other molecules. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

5-Bromo-N3-methylpyridine-2,3-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-3-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZBJIKJXNNYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287788
Record name 5-Bromo-N3-methyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166047-15-0
Record name 5-Bromo-N3-methyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166047-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N3-methyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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